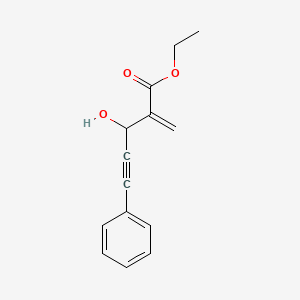
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate is an organic compound with a complex structure that includes a hydroxy group, a methylidene group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate typically involves multiple steps, including the formation of key intermediates. One common method involves the use of propargylic alcohols and phenylacetylene derivatives under specific reaction conditions. Catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) are often employed to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the alkyne group can produce alkenes or alkanes.
Scientific Research Applications
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the alkyne and phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate
- Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-yn-2-one
Uniqueness
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate is unique due to the presence of both an alkyne and a phenyl group, which confer distinct chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
596135-74-9 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate |
InChI |
InChI=1S/C14H14O3/c1-3-17-14(16)11(2)13(15)10-9-12-7-5-4-6-8-12/h4-8,13,15H,2-3H2,1H3 |
InChI Key |
GIAALNAMKYEABH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















